
(E)-3-morpholino-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a morpholino group, a furan ring, a nitrophenyl group, and a thioxothiazolidinone group. These groups are common in many bioactive compounds and could potentially impart a variety of biological activities to the compound .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar functional groups are often synthesized through condensation reactions or cycloaddition reactions . For example, furan derivatives can be synthesized through reactions of furfural with various reagents .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings and functional groups. The morpholino group could potentially form hydrogen bonds with other molecules, while the nitrophenyl group could participate in pi stacking interactions. The thioxothiazolidinone group is a heterocyclic ring that could contribute to the compound’s stability and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the compound .科学的研究の応用
Anticancer and Antiangiogenic Effects
One of the prominent applications of thioxothiazolidin-4-one derivatives is in cancer research. A study by Chandrappa et al. (2010) synthesized various thioxothiazolidin-4-one derivatives and tested their effects on mouse Ehrlich Ascites Tumor. These compounds showed significant reduction in tumor volume and cell number, and increased the life span of EAT-bearing mice. Moreover, they exhibited strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Antitumor Agents
Matiichuk et al. (2020) focused on the synthesis of derivatives using 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, which led to compounds with notable antitumor properties. These derivatives were compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin, with one of the lead compounds showing superior effectiveness (Matiichuk et al., 2020).
Antimicrobial Activities
Another research avenue is the antimicrobial potential of related compounds. Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide. These compounds, after rigorous structural characterization, displayed activity against various microorganisms (Başoğlu et al., 2013).
Cytotoxicity and Apoptosis Induction
A study by Chandrappa et al. (2009) explored the anticancer effect of thiazolidinone derivatives on human leukemia cells. These compounds showed dose-dependent antiproliferative activity and induced apoptosis in leukemia cell lines (Chandrappa et al., 2009).
Molecular and Solid State Structure Analysis
The molecular and solid-state structures of related compounds have also been investigated. Rahmani et al. (2017) synthesized and characterized a compound structurally similar to the one , providing insights into intermolecular interactions and solid-state molecular structure (Rahmani et al., 2017).
Structural and Spectral Analysis
Franklin et al. (2011) analyzed the crystal structure of a related benzothiazole derivative, offering insights into the compound's conformation and hydrogen bonding interactions (Franklin et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
(5E)-3-morpholin-4-yl-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c22-17-16(28-18(27)20(17)19-6-8-25-9-7-19)11-14-4-5-15(26-14)12-2-1-3-13(10-12)21(23)24/h1-5,10-11H,6-9H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAKLMHTDWXNQG-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
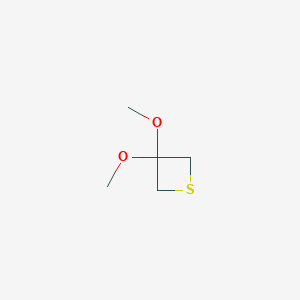
![N-cyclohexyl-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2941659.png)
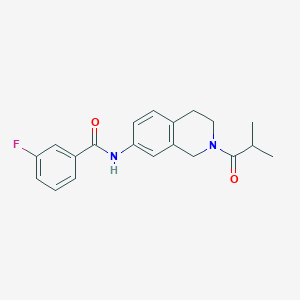

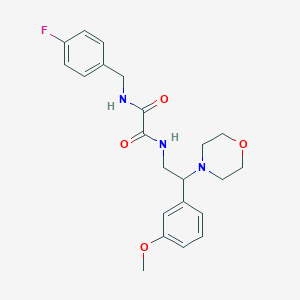
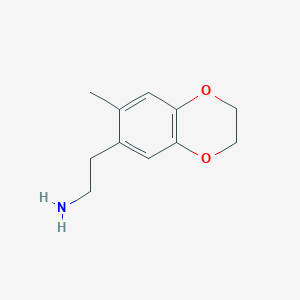
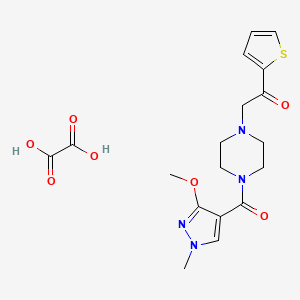
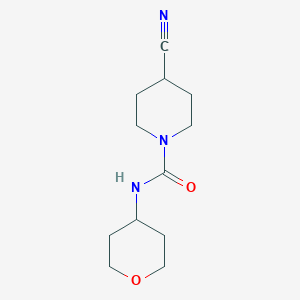
![2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B2941673.png)
![(Z)-methyl 2-(6-methyl-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2941676.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2941677.png)
![3-[Methyl(propan-2-yl)amino]propanenitrile](/img/structure/B2941678.png)
![4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride](/img/structure/B2941679.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941681.png)
